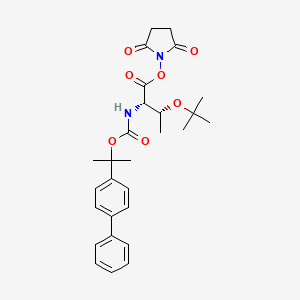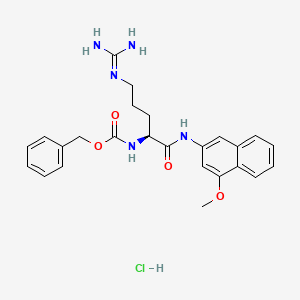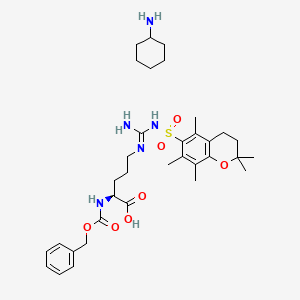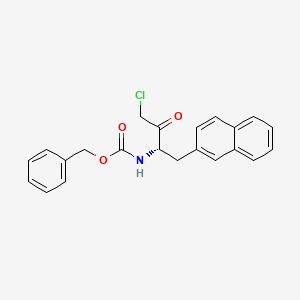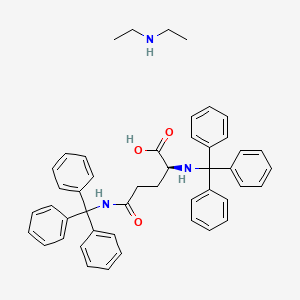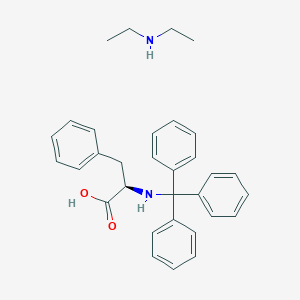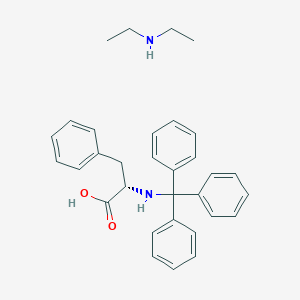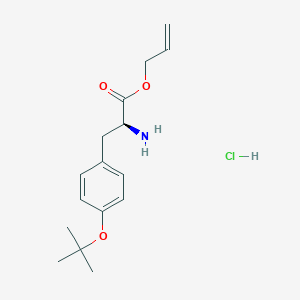
H-Tyr(tbu)-allyl ester hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Tyr(tbu)-allyl ester hcl is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of tyrosine, an amino acid that is essential for the synthesis of proteins. H-Tyr(tbu)-allyl ester hcl is synthesized by the reaction of tyrosine with allyl alcohol and a strong acid catalyst.
科学的研究の応用
H-Tyr(tbu)-allyl ester hcl has several potential applications in scientific research. One of the primary applications is in the field of peptide synthesis. H-Tyr(tbu)-allyl ester hcl is used as a protecting group for tyrosine in peptide synthesis. It is also used in the synthesis of cyclic peptides and peptidomimetics.
作用機序
Target of Action
H-Tyr(tbu)-allyl ester hcl is primarily used in the field of peptide synthesis . The compound’s primary targets are amino acids and peptides, where it serves as a protecting group .
Mode of Action
The compound interacts with its targets by attaching to the amino group of amino acids and peptides, thereby protecting these groups from unwanted reactions during peptide synthesis . This interaction results in the formation of a tert-butoxycarbonyl (Boc) group, which can be selectively deprotected using hydrogen chloride in anhydrous dioxane solution .
Biochemical Pathways
The biochemical pathway primarily affected by H-Tyr(tbu)-allyl ester hcl is peptide synthesis. The compound’s role as a protecting group allows for the selective synthesis of peptides without unwanted side reactions .
Pharmacokinetics
Its impact on bioavailability would be indirect, as it influences the structure of the synthesized peptides .
Result of Action
The molecular effect of H-Tyr(tbu)-allyl ester hcl’s action is the protection of amino groups in amino acids and peptides, allowing for selective reactions during peptide synthesis . On a cellular level, this can influence the function of the synthesized peptides, depending on the specific sequence and structure of the peptide.
Action Environment
The action of H-Tyr(tbu)-allyl ester hcl can be influenced by environmental factors such as temperature and pH. For example, the deprotection of the Boc group is performed at room temperature . Additionally, the stability of the compound and its efficacy as a protecting group can be influenced by the solvent used, with anhydrous dioxane being commonly used for the deprotection process .
実験室実験の利点と制限
One of the primary advantages of using H-Tyr(tbu)-allyl ester hcl as a protecting group is that it is stable under a wide range of reaction conditions. It is also easily removed using mild conditions, which minimizes the risk of damaging the peptide during the deprotection step. However, one limitation of using H-Tyr(tbu)-allyl ester hcl is that it can be difficult to synthesize in large quantities due to its low yield.
将来の方向性
There are several future directions for research involving H-Tyr(tbu)-allyl ester hcl. One potential direction is the development of new protecting groups that are more efficient and easier to synthesize. Another direction is the synthesis of larger peptides and proteins using H-Tyr(tbu)-allyl ester hcl as a protecting group. Additionally, the use of H-Tyr(tbu)-allyl ester hcl in the synthesis of peptidomimetics and cyclic peptides could lead to the development of new drugs and therapeutics.
合成法
H-Tyr(tbu)-allyl ester hcl is synthesized by the reaction of tyrosine with allyl alcohol and a strong acid catalyst. The reaction takes place in a solvent such as methanol or ethanol. The reaction mixture is then purified by column chromatography to obtain the pure compound. The yield of the synthesis reaction is typically around 50-60%.
特性
IUPAC Name |
prop-2-enyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOSDWVNYYLBH-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

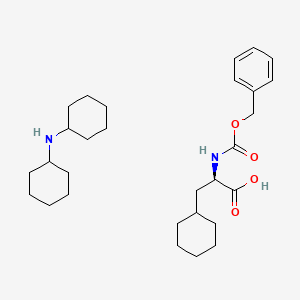
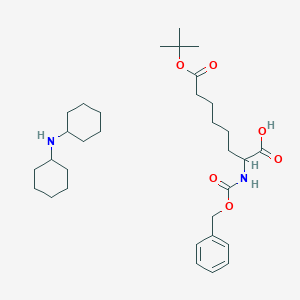

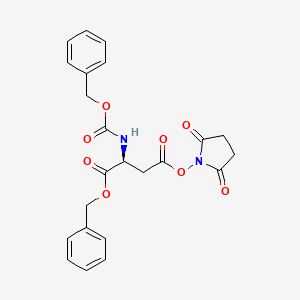
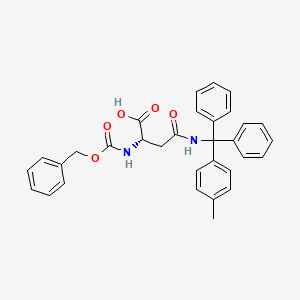
![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)
